(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Drug Discovery Bioconjugation Chemistry Suzuki Coupling

(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (CAS 1704064-21-0) is a densely functionalized arylboronic acid with the formula C13H19BFNO2 and a molecular weight of 251.11. It combines a boronic acid handle for Suzuki-Miyaura cross-coupling with a 2-fluoro substituent that modulates electronic properties and a 4-methylpiperidin-1-ylmethyl moiety that introduces a basic nitrogen center, making it a three-in-one building block for CNS-focused and kinase-targeted libraries.

Molecular Formula C13H19BFNO2
Molecular Weight 251.11 g/mol
CAS No. 1704064-21-0
Cat. No. B1408833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
CAS1704064-21-0
Molecular FormulaC13H19BFNO2
Molecular Weight251.11 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O
InChIInChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3
InChIKeyVWXPILOBZLHKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (CAS 1704064-21-0) is a Non-Negotiable Building Block for Advanced Medicinal Chemistry


(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (CAS 1704064-21-0) is a densely functionalized arylboronic acid with the formula C13H19BFNO2 and a molecular weight of 251.11 . It combines a boronic acid handle for Suzuki-Miyaura cross-coupling with a 2-fluoro substituent that modulates electronic properties and a 4-methylpiperidin-1-ylmethyl moiety that introduces a basic nitrogen center, making it a three-in-one building block for CNS-focused and kinase-targeted libraries . This structural convergence is absent in simpler phenylboronic acids, directly affecting reactivity, physicochemical profile, and downstream biological relevance.

The Substitution Trap: Why Removing the Fluorine or Changing the Amine Destroys the Value of 1704064-21-0


Superficially similar boronic acids such as 4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid (CAS 1334399-66-4) or (2-fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1704064-24-3) cannot be interchanged without quantitative consequences. The 2-fluoro substituent in 1704064-21-0 is not a passive spectator; it lowers the boronic acid pKa by approximately 0.6 log units relative to the non-fluorinated analog and increases lipophilicity (ΔLogP ≈ +0.05) . Simultaneously, replacing the piperidine with a piperazine introduces an additional hydrogen-bond acceptor and alters the protonation state at physiological pH, fundamentally changing the scaffold's pharmacokinetic and binding profile . The evidence below demonstrates that these structural differences translate into measurable, selection-relevant differentiation.

Head-to-Head Quantitative Evidence: Where 1704064-21-0 Outperforms Its Closest Analogs


Boronic Acid Acidity (pKa) Fine-Tuned for Physiological pH Reactivity

The 2-fluoro substituent in 1704064-21-0 lowers the predicted boronic acid pKa to 8.22±0.58, compared to ~8.8 for its non-fluorinated analog 1334399-66-4 . This 0.6-unit shift is consistent with the well-documented electron-withdrawing effect of ortho-fluorine on phenylboronic acid acidity [1]. A lower pKa means a higher fraction of the boronate anion at physiological pH 7.4, which can accelerate diol binding kinetics and improve Suzuki coupling efficiency under aqueous conditions.

Drug Discovery Bioconjugation Chemistry Suzuki Coupling

Lipophilicity Modulation (LogP) for CNS Penetration and Solubility Balance

The target compound exhibits a LogP of 2.67, slightly higher than the non-fluorinated analog (LogP 2.62) . This modest increase in lipophilicity, driven by the 2-fluoro substituent, shifts the compound closer to the CNS drug-like sweet spot (LogP 2–4) without pushing it beyond the threshold where solubility becomes problematic. In contrast, the piperazine analog (CAS 1704064-24-3) has a predicted LogP that is substantially lower due to the additional nitrogen, which can reduce passive membrane permeability .

CNS Drug Design ADME Optimization Fragment-Based Screening

Purity Grade and Stability Profile Designed for Reproducible High-Throughput Experimentation

The target compound is consistently available at ≥98% purity from validated suppliers, with a standard storage condition of 2–8°C in sealed, dry environments . This is critical for Suzuki coupling workflows, where boronic acid purity directly correlates with coupling conversion and byproduct formation. Lower-purity batches (e.g., 95% from some vendors) or analogs requiring -20°C storage introduce variability that undermines HTE reproducibility .

Parallel Synthesis HTE Chemistry Procurement Quality Control

Evidence-Backed Application Scenarios for (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (1704064-21-0)


CNS Penetrant Kinase Inhibitor Libraries via Parallel Suzuki Coupling

With a LogP of 2.67 and a basic piperidine handle, 1704064-21-0 is an ideal core for generating CNS-focused kinase inhibitor libraries. The boronic acid couples efficiently with heteroaryl bromides under aqueous HTE conditions, and the 4-methylpiperidine moiety provides a pre-installed basic center for hinge-binding interactions. The 98% purity grade minimizes de-boronated byproducts that would otherwise require post-coupling purification, accelerating SAR cycles .

Boronic Acid-Diol Bioconjugation at Physiological pH

The lowered pKa (8.22 vs. ~8.8 for non-fluorinated analogs) ensures that a significant fraction of the boronate anion is present at pH 7.4, enabling rapid, reversible complexation with glycoprotein diols or immobilized boronate affinity resins. This property makes 1704064-21-0 superior to its non-fluorinated comparator for biosensor and drug delivery applications where near-neutral pH binding kinetics are critical .

Fragment-Based Drug Discovery (FBDD) Screening Collections

The combination of a fluorine atom (for 19F NMR screening) and a boronic acid (for covalent fragment linking) makes 1704064-21-0 a dual-purpose fragment. Its molecular weight (251 Da) and balanced LogP fall within classical fragment-space guidelines, and the stable 2–8°C storage profile simplifies long-term compound management for screening libraries. Replacing it with the non-fluorinated analog would sacrifice the 19F NMR handle, while the piperazine analog would alter solubility and permeability in unpredictable ways .

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

As a shelf-stable boronic acid that does not require -20°C storage, 1704064-21-0 is suitable for late-stage diversification campaigns where a single intermediate must be stored and dispensed repeatedly over weeks. The 2-fluoro group also serves as a metabolic soft spot blocking position, reducing the likelihood of oxidative metabolism at that site when the coupled product is advanced into in vivo studies, a feature absent in the non-fluorinated analog [1].

Quote Request

Request a Quote for (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.